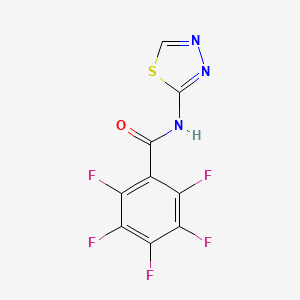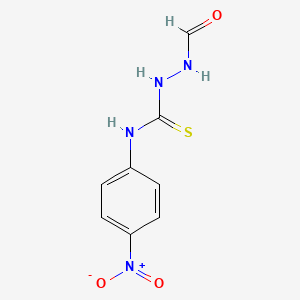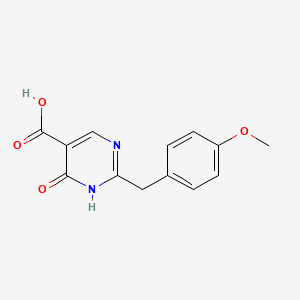![molecular formula C16H16N6OS B4657360 N-(3-methoxyphenyl)-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4657360.png)
N-(3-methoxyphenyl)-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
N-(3-methoxyphenyl)-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine, commonly referred to as MPT0B390, is a novel small molecule compound that has been synthesized and studied for its potential applications in cancer treatment. This compound has been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of MPT0B390 involves the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, MPT0B390 is able to induce apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects:
MPT0B390 has been found to have several biochemical and physiological effects in cancer cells. In addition to inhibiting the PI3K/Akt/mTOR signaling pathway, this compound has been found to inhibit the activity of several other key signaling pathways, including the MAPK/ERK and JAK/STAT pathways. Additionally, MPT0B390 has been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells, further contributing to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPT0B390 in lab experiments is its potent anti-tumor activity, which allows for the study of its mechanism of action and potential applications in cancer treatment. Additionally, the synthesis of this compound has been optimized for high yield and purity, making it suitable for use in scientific research. However, one limitation of using MPT0B390 in lab experiments is the lack of in vivo studies, which are necessary to fully understand its potential applications in cancer treatment.
Zukünftige Richtungen
There are several future directions for the study of MPT0B390. One potential direction is the development of analogs of this compound with improved potency and selectivity for specific cancer types. Additionally, further in vivo studies are necessary to fully understand the potential applications of MPT0B390 in cancer treatment. Finally, the identification of biomarkers that predict response to MPT0B390 treatment could help to personalize cancer treatment and improve patient outcomes.
Wissenschaftliche Forschungsanwendungen
MPT0B390 has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that this compound exhibits potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, MPT0B390 has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
2-N-(3-methoxyphenyl)-6-(pyridin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-23-12-6-4-5-11(9-12)19-16-21-13(20-15(17)22-16)10-24-14-7-2-3-8-18-14/h2-9H,10H2,1H3,(H3,17,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTNGMKFTBNVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-6-[(pyridin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4657277.png)
![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N-2-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4657278.png)
![5-{4-[(4-chlorophenyl)thio]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4657292.png)
![N-[1-(1-azepanylcarbonyl)propyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B4657294.png)

![[(5-chloro-1-benzofuran-2-yl)thio]acetic acid](/img/structure/B4657309.png)
![6-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B4657311.png)
![3-[(butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4657322.png)
![5-(2,4-dichlorophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4657338.png)


![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4657368.png)
![methyl 2-({[(5-chloro-2-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4657383.png)
